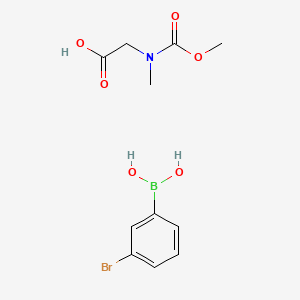![molecular formula C3H6Na2O4P+ B13406909 disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium](/img/structure/B13406909.png)
disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium is a chemical compound known for its unique structure and properties It is a derivative of phosphonic acid and contains an epoxide ring, making it an interesting subject for various chemical and biological studies
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium can be synthesized through several methods. One common approach involves the reaction of phosphonic acid derivatives with epoxides under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and crystallization to achieve high purity and yield. Industrial methods are designed to be cost-effective and scalable to meet the demands of various applications.
Análisis De Reacciones Químicas
Types of Reactions
Disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The epoxide ring can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted epoxides.
Aplicaciones Científicas De Investigación
Disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, such as antibacterial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by the epoxide ring, which can form covalent bonds with nucleophilic residues in the target molecules. The pathways involved in its mechanism of action are complex and depend on the specific biological context.
Comparación Con Compuestos Similares
Disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium can be compared with other similar compounds, such as:
Fosfomycin: A phosphonic acid derivative with antibacterial properties.
Phosphomycin: Another phosphonic acid derivative used in various chemical reactions.
The uniqueness of this compound lies in its specific structure, which includes both a phosphonic acid group and an epoxide ring. This combination of functional groups gives it distinct chemical and biological properties that are not found in other similar compounds.
Propiedades
Fórmula molecular |
C3H6Na2O4P+ |
|---|---|
Peso molecular |
183.03 g/mol |
Nombre IUPAC |
disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium |
InChI |
InChI=1S/C3H7O4P.2Na/c1-2-3(7-2)8(4,5)6;;/h2-3H,1H3,(H2,4,5,6);;/q;2*+1/p-1/t2-,3+;;/m0../s1 |
Clave InChI |
QZIQJIKUVJMTDG-JSTPYPERSA-M |
SMILES isomérico |
C[C@H]1[C@H](O1)[P+](O)([O-])[O-].[Na+].[Na+] |
SMILES canónico |
CC1C(O1)[P+](O)([O-])[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-8-fluoro-2,3,4,9b-tetrahydro-1H-dibenzofuran-4-ol;dihydrochloride](/img/structure/B13406861.png)
![Ethyl 3-amino-6-fluoro-9-methyl-4-oxo-4,9-dihydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B13406865.png)



![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-26-carbaldehyde](/img/structure/B13406889.png)

![1-(1-Adamantyl)-3-[(2-methylsulfanylphenyl)methyl]urea](/img/structure/B13406892.png)
